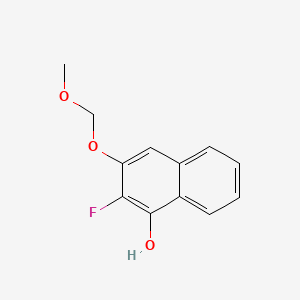
2-Fluoro-3-(methoxymethoxy)-1-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(methoxymethoxy)-1-naphthalenol is an organic compound that belongs to the class of naphthalenols. This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a hydroxyl group attached to a naphthalene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methoxymethoxy)-1-naphthalenol typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the fluorine atom through a nucleophilic substitution reaction, followed by the protection of the hydroxyl group with a methoxymethoxy group. The final step involves the deprotection of the hydroxyl group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-(methoxymethoxy)-1-naphthalenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or the methoxymethoxy group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-Fluoro-3-(methoxymethoxy)-1-naphthaldehyde, while substitution of the fluorine atom can produce 2-Amino-3-(methoxymethoxy)-1-naphthalenol.
Applications De Recherche Scientifique
2-Fluoro-3-(methoxymethoxy)-1-naphthalenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(methoxymethoxy)-1-naphthalenol involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxymethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-methoxybenzoic acid
- 2-Fluoro-3-methylbenzoic acid
- 2-Fluoro-3-methoxyprop-2-enyl anilides
Uniqueness
2-Fluoro-3-(methoxymethoxy)-1-naphthalenol is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H11FO3 |
|---|---|
Poids moléculaire |
222.21 g/mol |
Nom IUPAC |
2-fluoro-3-(methoxymethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C12H11FO3/c1-15-7-16-10-6-8-4-2-3-5-9(8)12(14)11(10)13/h2-6,14H,7H2,1H3 |
Clé InChI |
NBIKENXEOVGFEE-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC2=CC=CC=C2C(=C1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















